molecular formula C10H11NO2 B15244215 1-(1H-indol-3-yl)ethane-1,2-diol

1-(1H-indol-3-yl)ethane-1,2-diol

Cat. No.: B15244215
M. Wt: 177.20 g/mol
InChI Key: XNJDZRGYWQBBMZ-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)ethane-1,2-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with an ethane-1,2-diol substituent at the 1-position.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Nitro, halo, and sulfonyl derivatives

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of a diol.

    1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol: Similar structure with a methyl group at the 1-position of the indole ring.

    2-(1H-indol-3-yl)ethan-1-ol: Similar structure with a single hydroxyl group instead of a diol.

Uniqueness

1-(1H-indol-3-yl)ethane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethane-1,2-diol moiety allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(1H-indol-3-yl)ethane-1,2-diol

InChI

InChI=1S/C10H11NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-13H,6H2

InChI Key

XNJDZRGYWQBBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CO)O

Origin of Product

United States

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